1lambda~4~-Thiolane-1,3-dione
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Overview
Description
1lambda~4~-Thiolane-1,3-dione, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a cyclic sulfone, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This compound is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .
Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.
Chemical Reactions Analysis
Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions due to its polar aprotic nature.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mechanism of Action
The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .
Comparison with Similar Compounds
Methylsulfonylmethane (MSM): Another organosulfur compound with similar solvent properties.
Tetrahydrothiophene: A related cyclic sulfur compound but with different chemical properties.
Sulfolene: The precursor to sulfolane, used in similar applications.
Uniqueness: 1lambda4-Thiolane-1,3-dione stands out due to its unique combination of polar and non-polar properties, making it an excellent solvent for a wide range of applications. Its stability and ability to dissolve both water and hydrocarbons make it particularly valuable in industrial and research settings .
Properties
CAS No. |
188756-09-4 |
---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
1-oxothiolan-3-one |
InChI |
InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2 |
InChI Key |
GPNGIGHFMOHMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1=O |
Origin of Product |
United States |
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